5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 5-chloro-6-fluoropyrazole with a suitable nitrile source. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids may be employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Ethyl 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Pyrazolo[1,5-a]pyrimidines-based fluorophores
Uniqueness
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of both chlorine and fluorine atoms in the structure enhances its reactivity and potential for further functionalization. Additionally, its ability to act as a fluorescent probe and its potential anticancer properties make it a valuable compound for various scientific applications .
Biological Activity
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its promising biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique pyrazolo-pyrimidine structure, with a molecular formula of C7H2ClFN4 and a molecular weight of approximately 196.57 g/mol. The presence of chlorine and fluorine substituents enhances its reactivity and biological profile.
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of specific kinases involved in tumor growth. The compound's mechanism likely involves:
- Modulation of Enzyme Activity : It interacts with key enzymes that regulate cellular pathways critical for cancer proliferation.
- Inhibition of Tumor Growth : Studies have shown that it can effectively inhibit the growth of various cancer cell lines by disrupting signaling pathways essential for cell survival and proliferation.
Anticancer Properties
The primary focus of research on this compound has been its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer types, including:
- Breast Cancer
- Lung Cancer
- Leukemia
A notable study highlighted that the compound exhibits a strong binding affinity to specific kinases, which is crucial for its anticancer efficacy. This binding leads to the inhibition of downstream signaling pathways that promote tumor growth .
Imaging Applications
Beyond its anticancer properties, this compound has also been explored for its potential in biological imaging. Its fluorescent properties allow it to serve as a probe for imaging cellular processes, making it valuable in both research and clinical settings.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Fluoropyrazolo[1,5-a]pyrimidine | Fluorinated pyrazolo-pyrimidine | Known for use as a fluorescent probe |
7-Amino-3-cyanopyrazolo[1,5-a]pyrimidine | Contains an amino group and cyanide | Investigated for anti-inflammatory properties |
4-Chloroquinazoline | Contains a quinazoline structure | Used primarily in anti-malarial drugs |
The unique combination of halogen substituents and carbonitrile functionality in this compound enhances its reactivity and therapeutic potential compared to other compounds in this class.
Case Studies
Several studies have documented the biological activity of this compound:
- In Vitro Study on Breast Cancer Cells : A study published in Molecular Cancer Therapeutics demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis in breast cancer cell lines.
- Fluorescent Imaging Application : Research conducted by Universidad de los Andes showed that this compound could be used as a lipid droplet biomarker in HeLa cells (cancer cells) and L929 cells (normal cells), highlighting its versatility in biological imaging applications .
Properties
Molecular Formula |
C7H2ClFN4 |
---|---|
Molecular Weight |
196.57 g/mol |
IUPAC Name |
5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C7H2ClFN4/c8-6-5(9)3-13-7(12-6)4(1-10)2-11-13/h2-3H |
InChI Key |
CKYOMBFUCTVMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC2=C(C=NN21)C#N)Cl)F |
Origin of Product |
United States |
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